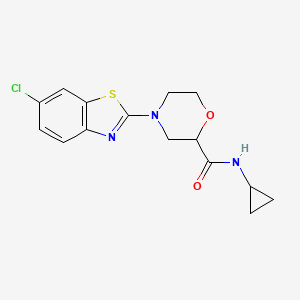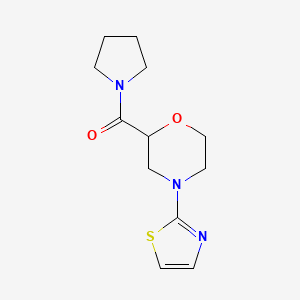![molecular formula C20H24N6 B12268641 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyridazine](/img/structure/B12268641.png)
3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyridazine is a heterocyclic compound that features a pyrazole ring, a piperazine ring, and a pyridazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyridazine typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazol-5-amine: A simpler pyrazole derivative with potential biological activities.
4-(4-methylphenyl)piperazine: A piperazine derivative with various pharmacological properties.
6-chloropyridazine: A pyridazine derivative used in the synthesis of more complex compounds.
Uniqueness
3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyridazine is unique due to its combination of three different heterocyclic rings, which may confer distinct biological activities and chemical properties compared to simpler derivatives. This structural complexity makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H24N6 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine |
InChI |
InChI=1S/C20H24N6/c1-16-3-5-18(6-4-16)15-24-11-13-25(14-12-24)19-7-8-20(22-21-19)26-10-9-17(2)23-26/h3-10H,11-15H2,1-2H3 |
InChI Key |
GIGVBAUSZMSEFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-N-(4-methoxyphenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12268567.png)
![5-chloro-N-methyl-N-{1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12268568.png)
![5-chloro-N-methyl-N-[1-(morpholine-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12268572.png)
![N-cyclopropyl-4-{thieno[3,2-c]pyridin-4-yl}morpholine-2-carboxamide](/img/structure/B12268578.png)
![1-[(3-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane](/img/structure/B12268579.png)

![5-chloro-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12268606.png)
![3-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12268607.png)
![N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12268614.png)
![2-(3-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12268623.png)
![2-(thiophen-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B12268629.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methoxy-1,3-benzothiazole](/img/structure/B12268630.png)
![5-fluoro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12268632.png)
